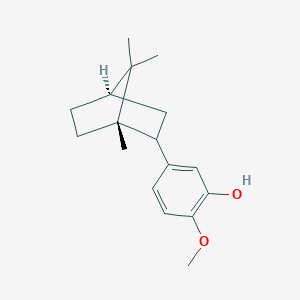
5-Isobornyl-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobornyl-2-methoxyphenol, is a complex organic compound characterized by its unique structural features. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methoxy group and a bicyclic heptane moiety. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobornyl-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable bicyclic heptane derivative under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobornyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
5-Isobornyl-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Isobornyl-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic heptane moiety may enhance the compound’s binding affinity and specificity, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
- Phenol, 2-methoxy-3-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
Uniqueness
5-Isobornyl-2-methoxyphenol is unique due to the position of the methoxy and bicyclic heptane groups, which influence its chemical reactivity and biological activity. The specific stereochemistry of the compound also contributes to its distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
13746-58-2 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1 |
Clé InChI |
GCUHVRDKQDPZGZ-KOHRXURCSA-N |
SMILES |
CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O |
SMILES canonique |
CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |
Key on ui other cas no. |
13746-58-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















